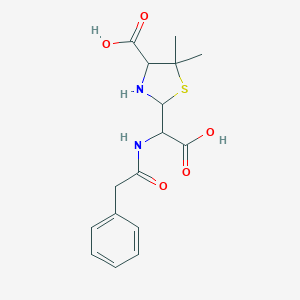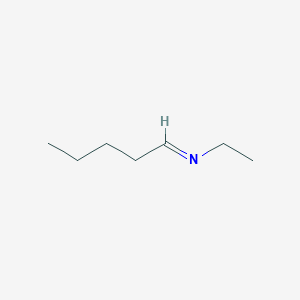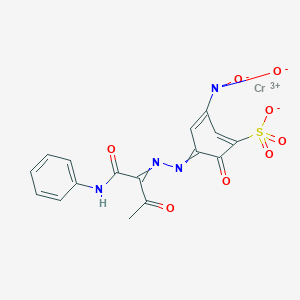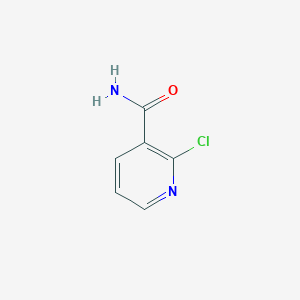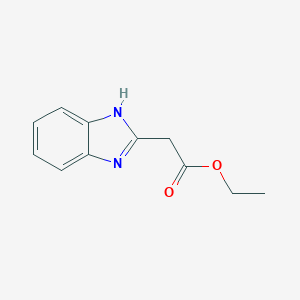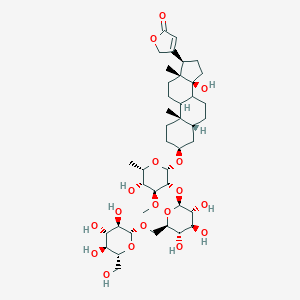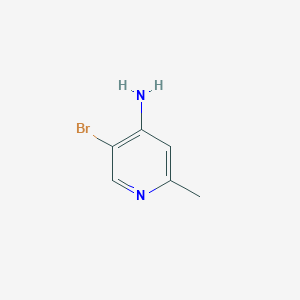
4-氨基-5-溴-2-甲基吡啶
描述
4-Amino-5-Bromo-2-Methylpyridine is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a methyl group at the 2-position
科学研究应用
4-Amino-5-Bromo-2-Methylpyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-Bromo-2-Methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by the introduction of an amino group. The bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum bromide. The subsequent introduction of the amino group can be achieved through nucleophilic substitution using ammonia or an amine source .
Industrial Production Methods
In industrial settings, the production of 4-Amino-5-Bromo-2-Methylpyridine often involves large-scale bromination and amination reactions. The process typically employs continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further improves the efficiency of the industrial production process .
化学反应分析
Types of Reactions
4-Amino-5-Bromo-2-Methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxyl, thiol, or alkyl groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amino group can be reduced to form corresponding amines or imines using reducing agents such as lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or alkyl halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of hydroxyl, thiol, or alkyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or imines
作用机制
The mechanism of action of 4-Amino-5-Bromo-2-Methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of downstream substrates. This modulation of enzymatic activity can lead to various biological effects, including anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
- 2-Amino-5-Bromo-4-Methylpyridine
- 2-Amino-5-Bromo-3-Methylpyridine
- 2-Amino-5-Bromo-4-Methylnicotinonitrile
Uniqueness
4-Amino-5-Bromo-2-Methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the bromine atom at the 5-position allows for selective interactions with molecular targets, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
5-bromo-2-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWNYHXYPFJLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540245 | |
| Record name | 5-Bromo-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10460-50-1 | |
| Record name | 5-Bromo-2-methylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
